3-(Methoxymethoxy)propanol

Physicochemical Properties Solubility Hydrophilicity

3-(Methoxymethoxy)propanol (C5H12O3, CAS 133884-35-2) is a bifunctional organic compound featuring a primary hydroxyl group and a methoxymethoxy (-OCH2OCH3) ether substituent on a three-carbon chain. This structure places it in the class of ether-alcohols, which are widely used as solvents and intermediates.

Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
Cat. No. B8709232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethoxy)propanol
Molecular FormulaC5H12O3
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCOCOCCCO
InChIInChI=1S/C5H12O3/c1-7-5-8-4-2-3-6/h6H,2-5H2,1H3
InChIKeyFGTCEMNXEQZTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethoxy)propanol: A Bifunctional Ether-Alcohol for Selective Synthesis and Solvent Applications


3-(Methoxymethoxy)propanol (C5H12O3, CAS 133884-35-2) is a bifunctional organic compound featuring a primary hydroxyl group and a methoxymethoxy (-OCH2OCH3) ether substituent on a three-carbon chain. This structure places it in the class of ether-alcohols, which are widely used as solvents and intermediates . Its dual functional groups confer amphiphilic properties, enabling solubility in both polar (e.g., water) and a range of organic solvents, and its methoxymethoxy group is a well-known protecting group in organic synthesis [1].

  • MOM protecting group for selective synthesis
  • Amphiphilic ether-alcohol for aqueous/organic media
  • Bifunctional intermediate for alcohol derivatization

Why 3-(Methoxymethoxy)propanol is Not Interchangeable with Simple Ether-Alcohols Like 3-Methoxypropanol


While 3-(Methoxymethoxy)propanol and simpler ether-alcohols like 3-methoxy-1-propanol share a propanol backbone and a hydroxyl group, their chemical behavior diverges significantly due to the presence of the acetal-like methoxymethoxy group in the former. This group, absent in simple alkyl ethers, introduces key differences in stability, reactivity, and polarity. For instance, the methoxymethoxy (MOM) group is acid-labile, allowing for controlled deprotection in synthetic pathways, a feature not available with the simple methoxy group [1]. Furthermore, the extra oxygen atom in the MOM group alters the molecule's hydrophilicity and LogP, affecting its partitioning and solvent properties compared to its monomethoxy analog . These fundamental differences mean that one cannot be substituted for the other without altering reaction outcomes, purification strategies, or final product properties.

Acid-labile MOM protecting group
Stable methoxy ether in 3-methoxy-1-propanol
Orthogonal deprotection strategy may not transfer
LogP -0.55, high aqueous solubility
LogP -0.37, moderate water compatibility
Solvent partitioning and phase behavior may differ

Quantitative Differentiation of 3-(Methoxymethoxy)propanol from Structural Analogs


Enhanced Hydrophilicity: Comparative LogP and Water Solubility of 3-(Methoxymethoxy)propanol vs. 3-Methoxypropanol

The presence of an additional oxygen atom in the methoxymethoxy group significantly increases the hydrophilicity of 3-(Methoxymethoxy)propanol compared to its simpler analog, 3-methoxy-1-propanol. This is quantitatively reflected in its lower predicted partition coefficient (LogP) and higher water solubility. Specifically, 3-(Methoxymethoxy)propanol has an ACD/LogP of -0.55 , whereas 3-methoxy-1-propanol has an ACD/LogP of -0.37 . Furthermore, 3-(Methoxymethoxy)propanol exhibits high water solubility (>100 g/L at 25°C) , a value that contrasts with the more moderate solubility typical of its monomethoxy analog.

Hydrophilicity
Data to verify
LogP -0.55 vs -0.37
Water solubility >100 g/L
Supports aqueous reaction media fit
Predicted LogP; vendor-reported solubility
Physicochemical Properties Solubility Hydrophilicity

Boiling Point Elevation: Thermal Stability Difference of 3-(Methoxymethoxy)propanol vs. 3-Methoxypropanol

The methoxymethoxy group in 3-(Methoxymethoxy)propanol contributes to a significantly higher boiling point compared to the simple methoxy analog. The predicted boiling point for 3-(Methoxymethoxy)propanol is 183.6±15.0 °C at 760 mmHg , while 3-methoxy-1-propanol has a reported boiling point of 150-152 °C . This difference of over 30°C indicates lower volatility and potentially greater thermal stability under certain conditions.

Boiling Point
Data to verify
183.6±15.0 °C (pred.) vs 150-152 °C
Indicates lower volatility for high-temperature use
Predicted bp; confirm experimentally
Thermal Properties Boiling Point Volatility

Acid-Labile Protecting Group: Orthogonal Reactivity of the Methoxymethoxy Moiety

The methoxymethoxy (MOM) group in 3-(Methoxymethoxy)propanol is a classic acid-labile protecting group for alcohols, unlike the simple methoxy group in 3-methoxy-1-propanol which is a stable alkyl ether. The MOM group can be selectively cleaved under acidic conditions (e.g., pH < 1 at 100°C or using strong acids like TFA) [1]. This allows for orthogonal protection strategies in complex syntheses. For instance, a published method demonstrates the regioselective protection of a more hindered hydroxyl group in 1,3-diols using a MOM group while a less hindered hydroxyl is silylated [2].

Orthogonal Reactivity
Class-level inference
MOM: acid-labile (pH Simple methoxy: stable ether
Enables selective deprotection in multistep synthesis
Class-level; verify specific conditions
Organic Synthesis Protecting Groups Orthogonality

Polar Surface Area (PSA) Comparison: 3-(Methoxymethoxy)propanol vs. 3-Methoxypropanol and Higher Analogs

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's permeability and solubility. 3-(Methoxymethoxy)propanol has a calculated PSA of 38.69 Ų [1], which is identical to the PSA of its simpler analog, 3-methoxy-1-propanol [2]. This indicates that despite the additional ether oxygen, the TPSA remains unchanged, which may be relevant for understanding passive membrane permeability. In contrast, a larger analog, 3-(3-methoxypropoxy)-1-propanol, has a higher PSA of 38.7 Ų (some sources report similar values) and a significantly higher molecular weight and boiling point [3].

Polar Surface Area
Data to verify
TPSA 38.69 Ų Identical to 3-methoxy-1-propanol
Permeability context similar despite higher MW
Calculated values; other properties differ
Molecular Descriptors Polar Surface Area Permeability

Stability of MOM Ethers: Resistance to Basic and Nucleophilic Conditions vs. Simple Esters

Methoxymethyl (MOM) ethers, such as the one present in 3-(Methoxymethoxy)propanol, are known to be stable under basic conditions and resistant to nucleophiles and electrophiles, only being cleaved by strong acids [1]. This contrasts with simple ester protecting groups (e.g., acetate), which are base-labile. This class-level stability profile allows for chemoselective transformations in the presence of other functional groups.

Chemical Stability
Class-level inference
MOM: stable to base/nucleophiles Simple esters: base-labile
Compatible with basic reaction conditions
Class-level; review specific protocol
Chemical Stability Protecting Groups Reaction Compatibility

High-Value Application Scenarios for 3-(Methoxymethoxy)propanol Based on Evidence


Organic Synthesis: Regioselective Protection of Diols

3-(Methoxymethoxy)propanol serves as a direct source of the MOM protecting group. Its utility is demonstrated in a published method for the regioselective protection of 1,3-diols, where the MOM group is selectively installed on the more hindered hydroxyl group while a silyl group protects the less hindered one [1]. This orthogonal protection strategy is crucial for the synthesis of complex polyols, carbohydrates, and natural products.

Specialty Solvent: Aqueous-Organic Reactions Requiring High Water Miscibility

With a calculated LogP of -0.55 and reported high water solubility (>100 g/L) , 3-(Methoxymethoxy)propanol is a superior co-solvent for reactions that require both aqueous and organic phase compatibility. Its lower LogP compared to 3-methoxy-1-propanol (LogP -0.37) makes it more hydrophilic, which can enhance the solubility of polar substrates and reagents in mixed-solvent systems.

Chemical Intermediate: Synthesis of Higher-Value Protected Alcohol Derivatives

The acid-labile nature of the methoxymethoxy group [2] allows 3-(Methoxymethoxy)propanol to be used as a protected propanol building block. After functionalization of the primary alcohol, the MOM group can be selectively removed under acidic conditions to reveal a 1,3-diol or another alcohol moiety, enabling the synthesis of complex ethers, esters, and other derivatives that would be challenging to prepare via direct routes.

Application
Selection Property
Validation Focus
Regioselective diol protection
Acid-labile MOM protecting group
Orthogonal deprotection strategy
Aqueous-organic co-solvent
Reported high hydrophilicity (LogP -0.55)
Solvent miscibility and partitioning
Protected alcohol intermediate synthesis
Acid-cleavable ether linkage
Deprotection under mild acidic conditions

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